molecular formula C32H50N8O10S B1147482 ARPHAMENINE A CAS No. 144110-37-2

ARPHAMENINE A

Cat. No.: B1147482
CAS No.: 144110-37-2
M. Wt: 738.85
Attention: For research use only. Not for human or veterinary use.
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Description

Arphamenine A: is a potent inhibitor of aminopeptidases, enzymes that play a crucial role in protein metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Arphamenine A can be synthesized through a cell-free system derived from the arphamenine-producing strain, Chromobacterium violaceum BMG361-CF4. The synthesis involves converting L-[14C]-phenylalanine to beta-phenylpyruvic acid using phenylalanine amino-transferase. This intermediate is then converted to benzylsuccinic acid with [14C]-acetyl-CoA and ATP, eventually forming this compound from benzylsuccinic acid and L-[14C]-arginine .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Chromobacterium violaceum in a medium containing L-phenylalanine. The culture is incubated, and isotope-labeled compounds are added at specific times to facilitate the biosynthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: Arphamenine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN).

Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities .

Scientific Research Applications

Comparison with Similar Compounds

    Arphamenine B: Another inhibitor of aminopeptidases, differing from arphamenine A by the presence of a hydroxyl group.

    Bestatin: A well-known aminopeptidase inhibitor with a different structure but similar inhibitory effects.

    Amastatin: Another aminopeptidase inhibitor used in biochemical research.

Uniqueness: this compound is unique due to its specific inhibitory action on aminopeptidase B, making it a valuable tool for studying protein metabolism and developing therapeutic agents .

Biological Activity

Arphamenine A is a bioactive compound recognized primarily for its role as a specific inhibitor of aminopeptidase B (AP B), an enzyme crucial in peptide metabolism. This article delves into the biological activity of this compound, highlighting its enzymatic inhibition, potential therapeutic applications, and relevant research findings.

This compound is derived from bacterial sources, specifically isolated from the bacterium Chromobacterium sp. The structure of this compound is characterized by its unique chemical composition that allows it to effectively bind to and inhibit aminopeptidase B. The molecular formula and structural details are critical for understanding its interaction with biological systems.

The primary mechanism through which this compound exerts its biological effects is by inhibiting aminopeptidase B. This inhibition affects the hydrolysis of various peptides, including angiotensin peptides, which play significant roles in cardiovascular regulation and fluid balance.

  • Inhibition Studies : Research has shown that this compound significantly inhibits the hydrolysis of arginine-β-naphthylamide by aminopeptidase B, confirming its role as an effective inhibitor .
  • Enzyme Activity : The enzyme activity assays indicated that this compound selectively suppresses dipeptide transport and hydrolysis in renal tissues, demonstrating its potential impact on kidney function .

Cardiovascular Implications

Studies indicate that this compound may influence cardiovascular health through its effects on angiotensin peptide processing. By inhibiting aminopeptidase B, it could alter the levels of active angiotensin peptides, potentially impacting blood pressure regulation and heart function .

Immunomodulatory Properties

This compound has been noted for its moderate effects on cellular immunity. Research indicates that it may enhance immune responses, suggesting a dual role as both an enzyme inhibitor and a modulator of immune function .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Cardiac Fibroblasts : In experiments with rat cardiac fibroblasts, this compound was shown to inhibit arginine–aminopeptidase activities, which are involved in the processing of angiotensin peptides. This suggests a potential role in cardiac remodeling processes influenced by angiotensin signaling .
  • Dipeptide Transport Studies : Research demonstrated that this compound could selectively inhibit intestinal dipeptide transport activity, indicating its relevance in digestive physiology and potential implications for nutrient absorption .
  • Comparative Inhibition Studies : In comparative studies with other known inhibitors such as bestatin and amastatin, this compound exhibited a unique binding mode to aminopeptidases, further elucidating its mechanism of action .

Data Table: Summary of Biological Activities

Activity Effect Reference
Aminopeptidase B InhibitionSignificant inhibition
Impact on Angiotensin ProcessingAlters peptide levels
Immune ModulationModerate enhancement
Dipeptide Transport InhibitionSelective suppression

Properties

CAS No.

144110-37-2

Molecular Formula

C32H50N8O10S

Molecular Weight

738.85

Origin of Product

United States

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